molecular formula C10H7BrN2O2S B7594562 (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate

(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate

Cat. No. B7594562
M. Wt: 299.15 g/mol
InChI Key: WKRPMLMNXXLROC-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a thiazole ring, which are linked by a methyl group. This compound has been synthesized using various methods, and its properties have been extensively studied to understand its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to act by inhibiting specific molecular targets involved in disease progression. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, leading to apoptosis or programmed cell death.
Biochemical and Physiological Effects:
(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific disease target. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, leading to tumor regression.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate is its high potency and specificity against disease targets. This makes it an attractive candidate for drug development. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate. One area of focus could be the development of more efficient and cost-effective synthesis methods. Another area of focus could be the evaluation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of (5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-bromo-5-chloropyridine with 2-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction, and the resulting product is purified using column chromatography.

Scientific Research Applications

(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. It has been shown to exhibit potent activity against various disease targets, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

(5-bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2S/c1-6-13-5-9(16-6)10(14)15-8-2-7(11)3-12-4-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRPMLMNXXLROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)OC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl) 2-methyl-1,3-thiazole-5-carboxylate

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